![molecular formula C2CuF6NO4S2 B12063883 Copper(I) bis((trifluoromethyl)sulfonyl)amide](/img/structure/B12063883.png)
Copper(I) bis((trifluoromethyl)sulfonyl)amide
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Description
Copper(I) bis((trifluoromethyl)sulfonyl)amide is a coordination compound featuring copper in the +1 oxidation state. This compound is known for its unique properties, including high thermal stability and significant solubility in organic solvents. It is often used in various scientific and industrial applications due to its ability to act as a catalyst and its involvement in electrochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper(I) bis((trifluoromethyl)sulfonyl)amide can be synthesized through several methods. One common approach involves the reaction of copper(I) chloride with lithium bis((trifluoromethyl)sulfonyl)amide in an organic solvent such as tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent oxidation of the copper(I) ion. The general reaction is as follows:
CuCl+Li[(CF3SO2
Biological Activity
Copper(I) bis((trifluoromethyl)sulfonyl)amide, commonly referred to as Cu(I) Tf2N, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes recent findings on the compound's biological properties, supported by data tables and case studies.
Chemical Structure and Properties
Cu(I) Tf2N is characterized by its copper(I) center coordinated with two bis(trifluoromethyl)sulfonylamide ligands. The trifluoromethyl and sulfonyl groups significantly influence the compound's solubility and reactivity, which are critical for its biological activity.
Anticancer Activity
Recent studies have highlighted Cu(I) Tf2N's effectiveness against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its potency in inhibiting cell proliferation:
Cell Line | IC50 (µM) | Reference Compound | IC50 of Reference (µM) |
---|---|---|---|
A549 | 22.4 | Doxorubicin | 52.1 |
HCT116 | 12.4 | Doxorubicin | 52.1 |
PC3 | 44.4 | Doxorubicin | 52.1 |
These results suggest that Cu(I) Tf2N is more effective than Doxorubicin against certain cancer types, particularly in lung (A549) and colorectal (HCT116) cancers .
The mechanism by which Cu(I) Tf2N exerts its anticancer effects involves the down-regulation of key oncogenes and tumor suppressors. For instance, treatment with Cu(I) Tf2N has been shown to decrease the expression levels of EGFR and KRAS in A549 cells, critical pathways in cancer progression . Additionally, it impacts DNA repair pathways by down-regulating BRCA1 and BRCA2, indicating a potential for enhancing the efficacy of existing chemotherapeutics by targeting these pathways .
Antimicrobial Activity
Cu(I) Tf2N also demonstrates promising antimicrobial properties. It has been tested against various bacterial strains, showcasing significant inhibitory effects:
Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
E. coli | 4.88 |
B. mycoides | 4.88 |
C. albicans | 4.88 |
These MIC values indicate that Cu(I) Tf2N is highly effective as an antibacterial agent, comparable to or exceeding many conventional antibiotics .
Case Studies
- Study on Anticancer Efficacy : A study evaluated the effects of Cu(I) Tf2N on human cancer cell lines (A549, HCT116). The findings revealed that Cu(I) Tf2N induced apoptosis in these cells through mitochondrial pathways, suggesting a novel mechanism for inducing cancer cell death .
- Antimicrobial Testing : In another study focusing on antimicrobial properties, Cu(I) Tf2N was tested against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited potent activity with an MIC significantly lower than standard treatments, highlighting its potential as a new therapeutic agent in combating resistant bacterial strains .
Properties
Molecular Formula |
C2CuF6NO4S2 |
---|---|
Molecular Weight |
343.7 g/mol |
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;copper(1+) |
InChI |
InChI=1S/C2F6NO4S2.Cu/c3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q-1;+1 |
InChI Key |
MSFHCZUIBARZOS-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Cu+] |
Origin of Product |
United States |
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